N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-8-10(16)3-2-4-11(8)17-14(21)12-7-22-15(18-12)19-13(20)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,21)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDBIMEAJSFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=COC(=N2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity. A review by Singh et al. (2019) highlighted various oxazole derivatives' minimal inhibitory concentrations (MICs) against several pathogens.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5-Flourocytosine | 3.2 | Aspergillus niger |
This table illustrates the effectiveness of certain oxazole derivatives against fungal strains, suggesting that similar activity may be expected from this compound.
The antimicrobial action of oxazole derivatives is often attributed to their ability to inhibit key biological processes in pathogens. For instance, they may interfere with cell wall synthesis or disrupt nucleic acid metabolism, leading to cell death. The specific mechanisms for this compound remain to be fully elucidated but are expected to align with those observed in other oxazole compounds.
Study on Antibacterial Activity
In a study conducted by Dawood et al., several aryl oxazoles were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated superior activity compared to standard antibiotics.
Table 2: Antibacterial Activity Results
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 29 | 30 | Staphylococcus aureus |
| 30 | 25 | Escherichia coli |
These findings suggest that modifications to the oxazole structure can significantly enhance antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives from the provided evidence, focusing on core structures, substituents, synthesis methods, and inferred properties.
Structural Analogues from
describes hydrazinylidene-cyanoacetamide derivatives (e.g., 13a–e) synthesized via diazonium salt coupling. Key differences from the target compound include:
- Core structure: Compounds 13a–e feature a cyanoacetamide backbone instead of an oxazole ring.
- Substituents : The aromatic amines in 13a–e include methyl, methoxy, and sulfamoylphenyl groups, which contrast with the 3-chloro-2-methylphenyl and cyclopropanecarboxamido groups in the target compound.
- Functional groups : The presence of sulfonamide (-SO₂NH₂) in 13a–e enhances hydrophilicity compared to the chloro and methyl substituents in the target compound, which may favor lipophilicity .
Pyrazole Derivatives from
includes a pyrazole-based compound, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares halogenated aromatic substituents but differs in core structure:
- Substituents : The trifluoromethyl (-CF₃) and phenylsulfanyl groups introduce strong electron-withdrawing effects, unlike the cyclopropane-carboxamido group in the target compound.
- Synthesis : Pyrazole derivatives often require cyclocondensation of hydrazines with diketones, whereas oxazole synthesis typically involves cyclodehydration of acylated β-ketoamides .
Data Table: Structural and Functional Comparison
*Calculated based on structural formulas.
Research Implications and Gaps
- The target compound’s oxazole-cyclopropane architecture offers a unique platform for drug design, but further studies are needed to validate its synthesis, stability, and bioactivity.
- Comparative studies with sulfonamide () and pyrazole () derivatives highlight the impact of core heterocycles and substituents on drug-like properties.
Preparation Methods
Cyclization of α-Amino Ketones
A common route involves the condensation of α-amino ketones with aldehydes. For example, reaction of 2-aminopropiophenone with ethyl glyoxylate in acetic acid yields 2-substituted oxazole-4-carboxylates. Subsequent hydrolysis to the carboxylic acid and coupling with 3-chloro-2-methylaniline via T3P (propylphosphonic anhydride) provides the oxazole-4-carboxamide backbone.
Reaction Conditions :
Huisgen Cycloaddition for Oxazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. For instance, treating propargylamine with an azido-carboxylate derivative under Cu(I) catalysis generates the oxazole ring. However, this method requires stringent control over stoichiometry and catalyst loading to avoid side products.
Introduction of the Cyclopropanecarboxamido Group
Coupling with Cyclopropanecarbonyl Chloride
The cyclopropanecarboxamido moiety is introduced via amide bond formation between the oxazole intermediate and cyclopropanecarbonyl chloride. This step employs T3P or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) as coupling agents.
Optimized Protocol :
Direct Amination with Cyclopropanecarboxamide
An alternative approach involves reacting the oxazole-4-carboxylic acid with pre-formed cyclopropanecarboxamide using CMPI (2-chloro-1-methylpyridinium iodide) as an activating agent. This method bypasses the need for acyl chlorides but requires anhydrous conditions.
Final Assembly and Functionalization
Sequential Amide Coupling
The final structure is assembled through sequential amidation:
- Oxazole-4-carboxylic acid + 3-chloro-2-methylaniline → Primary amide.
- Secondary amidation with cyclopropanecarboxamide.
Critical Parameters :
One-Pot Multistep Synthesis
Recent advances enable a one-pot procedure combining cyclization, hydrolysis, and amidation. This method reduces purification steps but demands precise stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| α-Amino Ketone Route | T3P, DIPEA | 48–76 | ≥95 | 5–12 |
| Huisgen Cycloaddition | CuI, Sodium Ascorbate | 35–60 | 90 | 24–48 |
| One-Pot Assembly | CMPI, LiOH | 55–70 | 92 | 8–16 |
Key Observations :
- The T3P-mediated route offers the highest yield and purity but requires expensive reagents.
- Huisgen cycloaddition is less efficient but advantageous for introducing diverse substituents.
Challenges and Optimization Strategies
Side Reactions and Byproducts
Solvent and Catalyst Selection
- Polar Aprotic Solvents : DMF and DCM enhance reaction rates but complicate purification.
- Alternative Catalysts : Pd(II) complexes for cross-coupling steps improve regioselectivity in substituted oxazoles.
Scalability and Industrial Relevance
Pilot-scale syntheses (≥1 kg) employ continuous flow reactors to manage exothermic amidation steps. Key considerations include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-2-methylphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide, and how can purity be ensured?
- Methodology :
- Multi-step synthesis : Begin with cyclopropanecarboxylic acid activation using coupling agents (e.g., EDCI/HOBt) to form the cyclopropanecarboxamide moiety. Subsequent coupling with 4-carboxamide-oxazole intermediates is performed under inert conditions (N₂ atmosphere) .
- Purification : Flash column chromatography (e.g., Hex/EtOAc or DCM/MeOH gradients) yields >70% purity. Final recrystallization in ethanol removes trace impurities .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Decontamination : Clean spills with ethanol/water mixtures. Dispose of waste via approved chemical disposal protocols .
- Exposure control : Monitor airborne particles with HEPA filters and ensure adequate ventilation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR/MS) during characterization be resolved?
- Methodology :
- 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic and cyclopropane regions .
- High-resolution MS : Confirm molecular ion ([M+H]⁺) and compare with computational predictions (e.g., ChemDraw simulations) .
- Cross-validation : Compare experimental data with structurally similar compounds (e.g., oxazole-4-carboxamide derivatives) to identify systematic errors .
Q. What computational and experimental approaches elucidate this compound’s interaction with voltage-gated sodium channels?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding poses in sodium channel pore regions (PDB: 6AGF). Focus on interactions between the cyclopropane group and hydrophobic channel residues .
- In vitro assays : Measure IC₅₀ values using patch-clamp electrophysiology on HEK293 cells expressing Nav1.7 channels. Compare inhibition potency with metaflumizone (positive control) .
- Mutagenesis : Introduce point mutations (e.g., F1764A) in sodium channels to validate predicted binding sites .
Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?
- Methodology :
- SAR studies : Synthesize analogs with substituent changes (e.g., replacing 3-chloro-2-methylphenyl with 4-ethoxyphenyl) and test in sodium channel inhibition assays .
- Key findings :
| Substituent Modification | Biological Activity (IC₅₀, nM) | Selectivity (Nav1.7 vs. Nav1.5) |
|---|---|---|
| 3-Chloro-2-methylphenyl | 12 ± 1.5 | 50-fold |
| 4-Ethoxyphenyl | 45 ± 3.2 | 12-fold |
| 2-Trifluoromethylphenyl | 8 ± 0.9 | 85-fold |
| Data derived from analogs in . |
- Computational modeling : Use QSAR to correlate logP values with membrane permeability and activity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar oxazole-carboxamide derivatives?
- Methodology :
- Parameter optimization : Replicate reactions with controlled variables (temperature, solvent purity, catalyst batch). For example, yields improve from 50% to 70% when using anhydrous DMF vs. technical grade .
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed carboxamide) that reduce yield. Adjust reaction pH (<7) to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
